2,2'3,4',6,6'-Hexachloro-4-biphenylol
Description
Properties
CAS No. |
153505-86-3 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2,3,5-trichloro-4-(2,4,6-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(19)11(17)12(10)18/h1-3,19H |
InChI Key |
CTRVPKRXJXIHDV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C=C(C(=C2Cl)Cl)O)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C=C(C(=C2Cl)Cl)O)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
The biological and environmental behavior of OH-PCBs is highly dependent on chlorine substitution patterns. Below is a comparative analysis with key analogs:
Physicochemical and Toxicological Differences
- Metabolic Pathways : Unlike PCB 153, which is resistant to metabolism, PCB 136 undergoes hepatic metabolism to produce hydroxylated derivatives like 2,2',3,4',6,6'-Hexachloro-4-biphenylol, which may exhibit estrogenic or thyroid-disrupting activity .
- Environmental Persistence : The tetrachloro analog (2,2',5,5'-Tetrachloro-4-biphenylol) is less persistent than hexachloro derivatives due to fewer chlorine atoms, but its hydroxyl group may enhance degradation susceptibility .
Research Findings and Data Gaps
- Analytical Challenges : Differentiation between hydroxylated PCB isomers (e.g., 2,2',3,4',6,6' vs. 2,2',3,3',6,6') requires advanced chromatographic techniques due to nearly identical molecular weights .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 2,2',3,4',6,6'-Hexachloro-4-biphenylol in environmental matrices?
- Methodology : Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is effective for trace-level detection. This technique provides high-resolution mass accuracy (e.g., m/z 373.8386 for C₁₂H₄Cl₆O) and structural confirmation via isotopic patterns .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges is advised for isolating chlorinated biphenylols from complex matrices like stormwater runoff .
Q. How is 2,2',3,4',6,6'-Hexachloro-4-biphenylol synthesized for laboratory studies?
- Synthesis Pathways : While direct synthesis protocols are not detailed in the evidence, analogous chlorinated biphenylols (e.g., methoxy derivatives) are synthesized via Ullmann coupling or nucleophilic aromatic substitution using polychlorinated biphenyl precursors and hydroxylation agents .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures separation from co-eluting congeners .
Advanced Research Questions
Q. What in vitro models are suitable for studying the metabolic fate of 2,2',3,4',6,6'-Hexachloro-4-biphenylol?
- Experimental Design : Human liver microsomes are validated for studying phase I metabolism. For example, PCB 136 (a structural analog) is metabolized via arene oxide intermediates to hydroxylated products, identified using LC-MS and NMR .
- Key Findings : Metabolism is congener-specific; non-planar structures with adjacent chlorines (e.g., 2,2',3,4',6,6'-substitution) resist enzymatic degradation, contributing to bioaccumulation .
Q. How do contradictions arise between environmental occurrence data and laboratory detection limits for this compound?
- Data Analysis : PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl) is prevalent in environmental samples due to metabolic stability, whereas 2,2',3,4',6,6'-Hexachloro-4-biphenylol is rarely detected, likely due to rapid photodegradation or microbial transformation in natural settings .
- Resolution : Use high-sensitivity tandem mass spectrometry (MS/MS) to differentiate low-abundance congeners and validate findings with isotope dilution techniques .
Q. What strategies are employed to identify hydroxylated metabolites of chlorinated biphenylols?
- Metabolite Elucidation : Combine gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to enhance volatility. Nuclear magnetic resonance (NMR) spectroscopy resolves positional isomers, as demonstrated for 4'-chloro-3,4-biphenyldiol .
- Case Study : Demethylation of methoxy intermediates (e.g., 4'-chloro-3-methoxy-4-biphenylol) confirms metabolic pathways via comparative MS fragmentation patterns .
Methodological Challenges
Q. What are the key challenges in quantifying 2,2',3,4',6,6'-Hexachloro-4-biphenylol in biological tissues?
- Matrix Effects : Lipid-rich tissues require accelerated solvent extraction (ASE) with dichloromethane to recover lipophilic analytes. Correct for matrix suppression in LC-MS using internal standards (e.g., ¹³C-labeled analogs) .
- Sensitivity Limits : Optimize collision energy in MS/MS to distinguish target ions from background noise, achieving detection limits <1 ng/g .
Q. How can researchers address discrepancies in reported toxicity data for chlorinated biphenylols?
- Standardization : Adopt OECD guidelines for in vitro cytotoxicity assays (e.g., MTT assay) using HepG2 cells. Control for batch-to-batch variability in commercial microsomal preparations .
- Data Validation : Cross-reference toxicity thresholds with structurally similar compounds (e.g., 2,4,6-trichlorophenol, H351 carcinogenicity classification) to infer mechanistic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
